molecular formula C7H5Br2NO3 B2654968 4,6-Dibromo-3-methyl-2-nitrophenol CAS No. 1936262-28-0

4,6-Dibromo-3-methyl-2-nitrophenol

Cat. No.: B2654968
CAS No.: 1936262-28-0
M. Wt: 310.929
InChI Key: GQVJTLKZTHZMPZ-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-methyl-2-nitrophenol is an organic compound with the molecular formula C7H5Br2NO3. It is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a phenol ring. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical and industrial applications .

Scientific Research Applications

4,6-Dibromo-3-methyl-2-nitrophenol is used in various scientific research applications, including:

Safety and Hazards

The safety information for 4,6-Dibromo-3-methyl-2-nitrophenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-methyl-2-nitrophenol typically involves the bromination of 3-methyl-2-nitrophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the phenol ring. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-methyl-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-methyl-2-nitrophenol involves its interaction with specific molecular targets. The bromine atoms and nitro group play a crucial role in its reactivity and binding to target molecules. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-3-methyl-2-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4,6-dibromo-3-methyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-3-4(8)2-5(9)7(11)6(3)10(12)13/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVJTLKZTHZMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936262-28-0
Record name 4,6-dibromo-3-methyl-2-nitrophenol
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